molecular formula C9H17ClN4O B12791069 Einecs 243-770-5 CAS No. 20368-76-7

Einecs 243-770-5

Cat. No.: B12791069
CAS No.: 20368-76-7
M. Wt: 232.71 g/mol
InChI Key: UCRVARONSIRYNE-UHFFFAOYSA-N
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Description

Einecs 243-770-5, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula

C8H12N4C_8H_{12}N_4C8​H12​N4​

and is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product. The general reaction is as follows:

CH3C(CN)(OH)CH3+N2H4CH3C(CN)(N2H2)CH3+H2O\text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}(\text{CN})(\text{N}_2\text{H}_2)\text{CH}_3 + \text{H}_2\text{O} CH3​C(CN)(OH)CH3​+N2​H4​→CH3​C(CN)(N2​H2​)CH3​+H2​O

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition to form free radicals. This decomposition can be induced by heat or light, making it a versatile initiator in various polymerization processes.

Common Reagents and Conditions:

    Heat: Decomposition typically occurs at temperatures around 60-80°C.

    Light: Ultraviolet light can also induce decomposition.

Major Products Formed: The primary products of the decomposition are nitrogen gas and free radicals, which then initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) is extensively used in scientific research due to its role as a radical initiator. Its applications include:

    Polymer Chemistry: Used in the synthesis of various polymers and copolymers.

    Biology: Employed in the study of radical-induced processes in biological systems.

    Medicine: Investigated for its potential in drug delivery systems where controlled polymerization is required.

    Industry: Utilized in the production of plastics, rubbers, and resins.

Mechanism of Action

The mechanism by which 2,2’-Azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals. Upon decomposition, it forms two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals are highly reactive and initiate the polymerization of monomers by attacking the double bonds, leading to the formation of polymer chains.

Comparison with Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization.

    Potassium Persulfate: Commonly used in emulsion polymerization.

Uniqueness: 2,2’-Azobis(2-methylpropionitrile) is unique due to its relatively low decomposition temperature and the ability to generate radicals without the need for additional catalysts. This makes it particularly useful in processes where precise control over the initiation step is required.

By understanding the properties and applications of 2,2’-Azobis(2-methylpropionitrile), researchers and industry professionals can better utilize this compound in various scientific and industrial processes.

Properties

CAS No.

20368-76-7

Molecular Formula

C9H17ClN4O

Molecular Weight

232.71 g/mol

IUPAC Name

2-(chloromethyl)oxirane;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C6H12N4.C3H5ClO/c1-7-2-9-4-8(1)5-10(3-7)6-9;4-1-3-2-5-3/h1-6H2;3H,1-2H2

InChI Key

UCRVARONSIRYNE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCl.C1N2CN3CN1CN(C2)C3

Related CAS

68083-64-7

Origin of Product

United States

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